2-(丁基氨基)喹啉-8-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

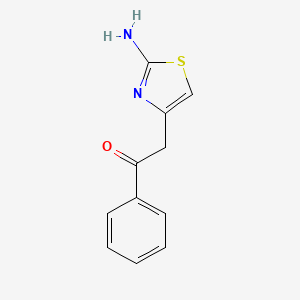

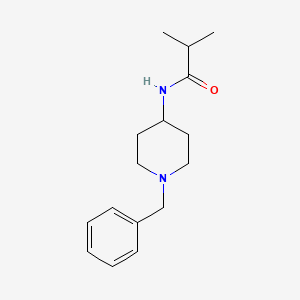

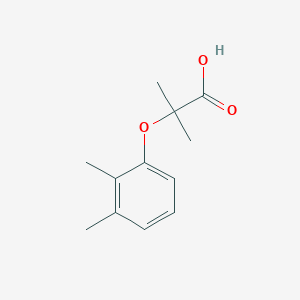

2-(Butylamino)quinolin-8-ol is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . This compound is solid in physical form .

Synthesis Analysis

The synthesis of 2-(Butylamino)quinolin-8-ol or similar compounds often involves complex chemical reactions . For instance, one method involves reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinobenzothiazole .Molecular Structure Analysis

The InChI code for 2-(Butylamino)quinolin-8-ol is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving 2-(Butylamino)quinolin-8-ol are complex and can involve various other compounds . For example, it can react with acetylenedicarboxylic acid and butane-1,2,3,4-tetracarboxylic acid to form crystalline compounds .Physical And Chemical Properties Analysis

2-(Butylamino)quinolin-8-ol is a solid compound . It has a molecular weight of 216.28 and its InChI Code is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) .科学研究应用

Biological Activity Studies

This compound may be used in studies exploring its antibacterial and antiviral activities. Given the current findings on related quinoline compounds, 2-(Butylamino)quinolin-8-ol could be evaluated against a range of Gram-positive and Gram-negative bacteria to assess its efficacy as an antibacterial agent .

Glycoprotein Folding Quality Control

Research has indicated that quinolin-8-ol derivatives can inhibit UGGT, an enzyme involved in the quality control of glycoprotein folding in the endoplasmic reticulum. This suggests that 2-(Butylamino)quinolin-8-ol could be studied for its potential to modulate this pathway, which is relevant for diseases caused by misfolded glycoproteins and certain cancers .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-(Butylamino)quinolin-8-ol is the Endoplasmic Reticulum (ER) glycoprotein folding Quality Control (ERQC) machinery , specifically the 170 kDa UDP-Glucose glycoprotein glucosyltransferase (UGGT) . UGGT plays a crucial role in the folding of glycoproteins in the ER .

Mode of Action

2-(Butylamino)quinolin-8-ol interacts with UGGT by binding to a conserved surface motif known as the ‘WY’ motif . The compound likely works as a competitive inhibitor, binding to the site of recognition of the first GlcNAc residue of the substrate N-glycan .

Biochemical Pathways

The action of 2-(Butylamino)quinolin-8-ol affects the ERQC pathway, which aids in the folding of glycoproteins in the ER . By inhibiting UGGT, the compound disrupts the recognition and ER-retention of misfolded glycoproteins . This modulation of UGGT activity can have broad implications for antiviral therapies, rare disease therapies caused by responsive mutations in glycoprotein genes, and many cancers .

Pharmacokinetics

The compound has a molecular weight of 21628 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate membranes more effectively.

Result of Action

The inhibition of UGGT by 2-(Butylamino)quinolin-8-ol results in the disruption of glycoprotein folding in the ER . This can potentially lead to a decrease in the secretion of certain glycoproteins, which could have therapeutic implications for various diseases .

属性

IUPAC Name |

2-(butylamino)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFWPXGFVJHCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C=CC=C2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364868 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylamino)quinolin-8-ol | |

CAS RN |

70125-20-1 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)